Cas no 1554348-39-8 (5-chloro-[1,3]thiazolo[4,5-b]pyridine)

5-Chloro-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system with a chloro substituent at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity at the chloro position allows for further functionalization, enabling the development of diverse derivatives with potential biological activity. The compound’s rigid bicyclic framework enhances stability and binding affinity in molecular interactions. It is commonly utilized in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial applications.
5-chloro-[1,3]thiazolo[4,5-b]pyridine structure
1554348-39-8 structure
Product Name:5-chloro-[1,3]thiazolo[4,5-b]pyridine
CAS No:1554348-39-8
MF:C6H3ClN2S
MW:170.619418382645
CID:5932823
PubChem ID:83827223
Update Time:2025-05-24

5-chloro-[1,3]thiazolo[4,5-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-[1,3]thiazolo[4,5-b]pyridine
    • Thiazolo[4,5-b]pyridine, 5-chloro
    • EN300-7229533
    • 1554348-39-8
    • Inchi: 1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H
    • InChI Key: PSJRMADNSHSKKX-UHFFFAOYSA-N
    • SMILES: C12N=CSC1=CC=C(Cl)N=2

Computed Properties

  • Exact Mass: 169.9705470g/mol
  • Monoisotopic Mass: 169.9705470g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.531±0.06 g/cm3(Predicted)
  • Boiling Point: 277.4±20.0 °C(Predicted)
  • pka: -1.90±0.50(Predicted)

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Additional information on 5-chloro-[1,3]thiazolo[4,5-b]pyridine

Introduction to 5-chloro-[1,3]thiazolo[4,5-b]pyridine (CAS No. 1554348-39-8)

5-chloro-[1,3]thiazolo[4,5-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 1554348-39-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazolo[4,5-b]pyridine scaffold, a structural motif known for its diverse biological activities and potential applications in drug discovery. The presence of a chlorine substituent at the 5-position enhances its reactivity and functional versatility, making it a valuable intermediate in synthetic chemistry and medicinal chemistry.

The thiazolo[4,5-b]pyridine core is a fused bicyclic system consisting of a thiadiazole ring connected to a pyridine ring. This unique structure imparts distinct electronic and steric properties, which can be exploited to modulate biological activity. In recent years, 5-chloro-[1,3]thiazolo[4,5-b]pyridine has been studied for its potential as a building block in the synthesis of novel therapeutic agents. Its ability to serve as a precursor for more complex molecules has made it a focus of interest in academic and industrial research laboratories.

One of the most compelling aspects of 5-chloro-[1,3]thiazolo[4,5-b]pyridine is its role in the development of small-molecule inhibitors targeting various biological pathways. The compound’s structural features allow it to interact with biological targets in multiple ways, including binding to enzymes and receptors. This versatility has led to its exploration in the design of drugs for treating conditions such as cancer, inflammation, and infectious diseases.

Recent studies have highlighted the pharmacological potential of 5-chloro-[1,3]thiazolo[4,5-b]pyridine derivatives. For instance, modifications to the chlorine substituent or other functional groups on the heterocyclic core have been investigated to optimize binding affinity and selectivity. These modifications often involve advanced synthetic techniques such as cross-coupling reactions, which allow for the introduction of diverse chemical moieties while maintaining the integrity of the core scaffold.

The synthesis of 5-chloro-[1,3]thiazolo[4,5-b]pyridine itself is an area of active research. Efficient synthetic routes have been developed that leverage readily available starting materials and modern catalytic methods. These synthetic strategies not only improve yield but also enhance scalability, which is crucial for industrial applications. The ability to produce this compound in high purity and quantity underscores its importance as a pharmaceutical intermediate.

In addition to its synthetic utility, 5-chloro-[1,3]thiazolo[4,5-b]pyridine has been explored in computational modeling studies. These studies aim to predict how the compound interacts with biological targets at the molecular level. By using computational tools such as molecular dynamics simulations and docking algorithms, researchers can gain insights into binding mechanisms and identify potential lead compounds for further development.

The intersection of organic chemistry and medicinal chemistry is particularly evident in the work surrounding 5-chloro-[1,3]thiazolo[4,5-b]pyridine. The compound’s unique structural features make it an attractive candidate for further derivatization, allowing chemists to explore new chemical spaces and discover novel bioactive molecules. This interdisciplinary approach is essential for advancing drug discovery efforts and addressing unmet medical needs.

Future directions in the study of 5-chloro-[1,3]thiazolo[4,5-b]pyridine may include exploring its use in combination therapies or developing prodrugs that enhance bioavailability. Additionally, investigating its environmental impact and biodegradability could provide valuable insights into sustainable chemical practices. As research continues to evolve, this compound is likely to remain a key player in pharmaceutical innovation.

The broader significance of thiazolo[4,5-b]pyridine derivatives like 5-chloro-[1,3]thiazolo[4,5-b]pyridine lies in their potential to address a wide range of diseases. By serving as scaffolds for drug design, these compounds offer opportunities to develop treatments that are both effective and well-tolerated by patients. The ongoing investigation into their mechanisms of action and pharmacological properties ensures that they will continue to be relevant in modern medicine.

In conclusion, 5-chloro-[1,3]thiazolo[4,5-b]pyridine (CAS No. 1554348-39-8) represents a promising area of research with significant implications for drug development. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As new discoveries are made and methodologies are refined,this compound will undoubtedly play an important role in shaping the future of pharmaceutical science.

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